1-(3,4-Dihydroxyphenyl)pentan-1-one

Chemical synthesis Analytical chemistry Structure-activity relationship

This C5 catechol ketone (LogP 2.47070) is the definitive pentan-1-one scaffold for synthesizing oxime derivatives per WO2002090326. The ortho-dihydroxyl moiety enables bidentate metal chelation and radical-scavenging SAR studies—functions absent in mono-hydroxy analogs. Shorter-chain (C2-C4) homologs cannot substitute due to divergent LogP, solubility, and chromatographic behavior. Supplied with batch-specific NMR/HPLC/GC certificates, ≥95% purity. Store at 2-8°C.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 2525-01-1
Cat. No. B3032579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dihydroxyphenyl)pentan-1-one
CAS2525-01-1
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCCCC(=O)C1=CC(=C(C=C1)O)O
InChIInChI=1S/C11H14O3/c1-2-3-4-9(12)8-5-6-10(13)11(14)7-8/h5-7,13-14H,2-4H2,1H3
InChIKeyWYIDMUXMURUPTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dihydroxyphenyl)pentan-1-one: Chemical Identity and Procurement Baseline


1-(3,4-Dihydroxyphenyl)pentan-1-one (CAS 2525-01-1) is a synthetic phenolic ketone with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It belongs to the alkyl-phenylketone class and is structurally characterized by a pentan-1-one backbone substituted with a 3,4-dihydroxyphenyl (catechol) moiety, yielding a compound with a calculated LogP of 2.47070 and MDL identifier MFCD09031813 [1]. The compound is commercially available from multiple vendors with standard purity specifications of 95%+, and analytical characterization by NMR, HPLC, and GC is available through batch-specific certificates of analysis .

Why 1-(3,4-Dihydroxyphenyl)pentan-1-one Cannot Be Substituted with Generic Catechol Ketones


Generic substitution within the 3,4-dihydroxyphenyl ketone series is not scientifically valid due to the critical dependence of both physicochemical properties and biological activity on the alkyl chain length and substitution pattern. The pentan-1-one backbone of 1-(3,4-dihydroxyphenyl)pentan-1-one confers a specific LogP of 2.47070, which differs substantially from shorter-chain analogs such as the butan-1-one (C10H12O3, MW 180.20) or propan-1-one (C9H10O3, MW 166.17) derivatives, resulting in divergent solubility profiles, membrane permeability characteristics, and chromatographic retention behavior [1]. Furthermore, structure-activity relationship studies on catechol-containing phenolic compounds have established that the presence of an ortho-dihydroxyl structure is essential for radical-scavenging activity, but the potency of this activity is modulated by the adjacent alkyl/ketone substituents, meaning that in-class analogs cannot be assumed to exhibit equivalent functional performance in antioxidant, enzyme inhibition, or synthetic intermediate applications without direct comparative data [2].

Quantitative Differentiation Evidence for 1-(3,4-Dihydroxyphenyl)pentan-1-one (CAS 2525-01-1) Relative to In-Class Analogs


Structural Differentiation: C5 Pentan-1-one Backbone Versus C4 Butan-1-one and C3 Propan-1-one Analogs

1-(3,4-Dihydroxyphenyl)pentan-1-one possesses a five-carbon alkyl ketone backbone (C5, pentan-1-one), which differentiates it structurally and physicochemically from the shorter-chain C4 butan-1-one analog 1-(3,4-dihydroxyphenyl)butan-1-one (CAS 17386-89-9) and the C3 propan-1-one analog 1-(3,4-dihydroxyphenyl)propan-1-one (CAS 7451-98-1) [1]. The target compound has a molecular formula of C11H14O3 and molecular weight of 194.23 g/mol, with a calculated LogP of 2.47070, whereas the C4 analog has formula C10H12O3 (MW 180.20) and the C3 analog has formula C9H10O3 (MW 166.17) [2][3]. This structural divergence directly impacts reversed-phase HPLC retention characteristics and solvent extraction behavior.

Chemical synthesis Analytical chemistry Structure-activity relationship

Functional Group Differentiation: Ortho-Dihydroxyl (Catechol) Versus Mono-Hydroxyl Phenylpentanone Analogs

1-(3,4-Dihydroxyphenyl)pentan-1-one contains an ortho-dihydroxyl (catechol) substitution pattern on the phenyl ring, distinguishing it fundamentally from the mono-hydroxy analog 1-(4-hydroxyphenyl)pentan-1-one (CAS 2589-71-1, also known as 4'-hydroxyvalerophenone) . The catechol moiety (C6H3(OH)2) confers enhanced radical-scavenging capacity relative to the mono-phenol moiety (C6H4(OH)), with structure-activity relationship studies on phenolic compounds demonstrating that the presence of an ortho-dihydroxyl structure is largely responsible for excellent antiradical activity, whereas the absence of the second hydroxyl group substantially reduces radical-scavenging potency [1]. This structural distinction has direct implications for applications requiring electron-donating or metal-chelating functionality.

Antioxidant activity Redox chemistry Enzyme inhibition

Potential Synthetic Intermediate Value: Alkyl Chain Length Modulates Derivatization Accessibility

The pentan-1-one backbone of 1-(3,4-dihydroxyphenyl)pentan-1-one provides a specific steric and electronic environment for derivatization that differs from both shorter-chain (C2-C4) and longer-chain (C6+) analogs. The compound has been cited in patent literature as a precursor for oxime derivative synthesis, specifically 1-(3',4'-dihydroxyphenyl)-1-pentanone (O-methyloxime), indicating its utility as a synthetic intermediate in medicinal chemistry applications [1]. The C5 alkyl chain provides a balance of lipophilicity and synthetic handle accessibility that may be optimal for specific reaction sequences compared to more volatile shorter-chain derivatives or less soluble longer-chain variants.

Organic synthesis Derivatization Medicinal chemistry

Analytical Quality Assurance: Batch-Specific NMR, HPLC, and GC Characterization Available

Commercially supplied 1-(3,4-dihydroxyphenyl)pentan-1-one (CAS 2525-01-1) is available with batch-specific analytical characterization including NMR, HPLC, and GC testing data, with standard purity specifications of 95%+ . This level of characterization documentation supports reproducibility in research applications. Storage conditions are specified as 2-8°C, with some vendors noting that longer-term storage at -20°C is appropriate [1]. This compares favorably to less well-characterized catechol ketone analogs that may lack batch-specific analytical documentation or have undefined storage stability profiles.

Quality control Analytical chemistry Procurement specification

Research and Industrial Applications Where 1-(3,4-Dihydroxyphenyl)pentan-1-one (CAS 2525-01-1) Demonstrates Fitness-for-Purpose


Synthetic Intermediate for Oxime Derivatives in Medicinal Chemistry

1-(3,4-Dihydroxyphenyl)pentan-1-one serves as a documented precursor for the synthesis of 1-(3',4'-dihydroxyphenyl)-1-pentanone (O-methyloxime) and related derivatives, as cited in patent WO2002090326 [1]. The C5 pentan-1-one backbone provides a specific steric and lipophilic profile (LogP 2.47070) that influences the physicochemical properties of resulting oxime products, making this specific chain-length variant the appropriate choice when the target derivative requires a five-carbon ketone scaffold [2]. Procurement of this compound is indicated when synthetic routes specify a pentan-1-one catechol precursor rather than shorter-chain alternatives that would yield structurally divergent products.

Antioxidant Structure-Activity Relationship (SAR) Studies on Catechol-Containing Ketones

The ortho-dihydroxyl catechol moiety of 1-(3,4-dihydroxyphenyl)pentan-1-one is structurally essential for radical-scavenging activity, as established by SAR studies demonstrating that ortho-dihydroxyl substitution in phenolics correlates strongly with antiradical potency [1]. This compound is appropriate for use as a reference standard or test article in SAR investigations examining how alkyl ketone chain length modulates antioxidant efficacy relative to shorter-chain (C2-C4) or longer-chain homologs. Its calculated LogP of 2.47070 provides a defined lipophilicity reference point for correlation with membrane permeability or cellular antioxidant activity measurements [2].

Analytical Method Development Requiring Defined Lipophilicity and Chromatographic Behavior

With a defined molecular weight of 194.23 g/mol and calculated LogP of 2.47070, 1-(3,4-dihydroxyphenyl)pentan-1-one offers predictable reversed-phase HPLC retention characteristics suitable for analytical method development and validation studies [1]. The compound is commercially available with batch-specific analytical characterization (NMR, HPLC, GC) and defined purity specifications of 95%+, providing documented identity and purity verification for use as a reference material or system suitability standard [2]. The 2-8°C storage requirement is clearly specified, supporting proper handling protocols in regulated laboratory environments.

Coordination Chemistry and Metal-Chelation Studies Involving Catechol Ligands

The 3,4-dihydroxyphenyl (catechol) moiety of 1-(3,4-dihydroxyphenyl)pentan-1-one provides bidentate metal-chelating capacity that is absent in mono-hydroxy analogs such as 1-(4-hydroxyphenyl)pentan-1-one [1]. This ortho-dihydroxyl functionality enables the compound to serve as a model ligand in coordination chemistry studies examining catechol-metal binding equilibria, redox behavior, or the development of metal-organic complexes. The C5 alkyl ketone substituent provides a defined steric and electronic influence on the catechol ring that can be systematically varied by comparison with shorter-chain or longer-chain homologs.

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